3-chloro-N-ethylpropanamide

Description

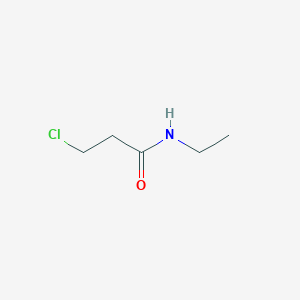

3-Chloro-N-ethylpropanamide (CAS: 4269-31-2) is a chlorinated amide derivative characterized by a propanamide backbone with a chlorine atom at the third carbon and an ethyl group attached to the nitrogen. Its molecular formula is C₅H₁₀ClNO, with a molar mass of 147.59 g/mol. The compound is utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive chloro and amide functionalities . Synonyms include AC1MRJS1, ZINC05709006, and MolPort-004-309-802 .

Properties

IUPAC Name |

3-chloro-N-ethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-2-7-5(8)3-4-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHIRFMAVFBVDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393252 | |

| Record name | 3-chloro-N-ethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4269-31-2 | |

| Record name | 3-chloro-N-ethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Chloro-N-ethylpropanamide is an organic compound with the molecular formula C₅H₁₀ClNO. It is a derivative of propanamide, where a chlorine atom is substituted at the third position and an ethyl group is attached to the nitrogen atom. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal applications.

- IUPAC Name : this compound

- Molecular Formula : C₅H₁₀ClNO

- CAS Number : 4269-31-2

- Canonical SMILES : C(C(=O)NCCCl)C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various bacterial strains, including Escherichia coli and Staphylococcus aureus, the compound demonstrated inhibitory effects, suggesting its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans. The compound's effectiveness in inhibiting fungal growth can be attributed to its ability to penetrate fungal cell membranes and disrupt cellular processes.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study conducted by researchers at PubChem evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 64 µg/mL against S. aureus, demonstrating its potential for therapeutic applications in treating bacterial infections .

- Antifungal Assessment :

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival.

- Membrane Disruption : It can alter membrane permeability, leading to cell lysis.

- Metabolic Interference : By interfering with metabolic pathways, it can hinder the growth and replication of microorganisms.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Antimicrobial Activity | Antifungal Activity |

|---|---|---|---|

| This compound | Chlorinated propanamide | Moderate | High |

| 3-Chloro-N-methylpropanamide | Chlorinated propanamide | Low | Moderate |

| 3-Chloro-N-isopropylpropanamide | Chlorinated propanamide | Moderate | Low |

This table illustrates that while several chlorinated propanamides exist, this compound stands out due to its enhanced antifungal activity compared to its analogs.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs of 3-chloro-N-ethylpropanamide, emphasizing substituent differences and their impacts:

Key Observations :

- Phenyl vs. Alkyl Substitution: Aryl substituents (e.g., 4-methylphenyl in CAS L026748) enhance aromatic interactions in drug-receptor binding, while alkyl groups (e.g., ethyl in 4269-31-2) improve solubility in non-polar media .

- Hydroxyl Group Impact : The 3-hydroxyphenyl derivative (50297-40-0) exhibits increased polarity, making it suitable for aqueous-phase reactions or prodrug development .

- Dual Substitution : Compounds like 349098-11-9 combine ethyl and methylphenyl groups, introducing steric hindrance that can modulate reaction kinetics or biological activity .

Common Trends :

- Use of DCM or THF as solvents.

- Triethylamine to neutralize HCl byproduct.

- Purification via column chromatography or recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.